[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is a complex organic compound that features both an ester and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 3-(dimethylamino)-2-hydroxypropyl octadec-9-enoate. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microfluidization technology can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a valuable compound in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a surfactant. Its amphiphilic nature allows it to interact with biological membranes, making it useful in the formulation of drug delivery systems.
Medicine
In medicine, this compound is explored for its potential as a therapeutic agent
Industry
Industrially, this compound is used in the formulation of emulsifiers and stabilizers. Its surfactant properties make it valuable in the production of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic nature allows it to insert into the membrane, altering its properties and potentially facilitating the delivery of therapeutic agents. The molecular targets and pathways involved include interactions with phospholipids and membrane proteins .
Comparison with Similar Compounds
Similar Compounds
- [3-(dimethylamino)-2-hydroxypropyl] octadec-9-enoate
- [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] acetate
- [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] butyrate
Uniqueness
Compared to similar compounds, [3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate stands out due to its specific ester and amine functional groups, which confer unique chemical reactivity and biological activity. Its ability to act as both a surfactant and a therapeutic agent highlights its versatility and potential for diverse applications .
Properties
Molecular Formula |
C41H77NO4 |
---|---|
Molecular Weight |
648.1 g/mol |
IUPAC Name |
[3-(dimethylamino)-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3/b21-19+,22-20+ |
InChI Key |
NYDLOCKCVISJKK-FLFKKZLDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.